molecular formula C17H18FN3O2S B6502329 N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide CAS No. 1421477-52-2

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide

Cat. No.: B6502329
CAS No.: 1421477-52-2
M. Wt: 347.4 g/mol
InChI Key: UAZZWMHSBRXISU-UHFFFAOYSA-N
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Description

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a fluorophenyl group, and an imidazolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is reacted with an appropriate nucleophile.

    Coupling with thiophene-2-carboxylic acid: The final step involves coupling the intermediate product with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)pyrazine-2-carboxamide
  • N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)thiophene-3-carboxamide

Uniqueness

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its stability and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound's molecular formula is C15H22FN3O3SC_{15}H_{22}FN_{3}O_{3}S, with a molecular weight of 343.4 g/mol. It features a thiophene ring, an oxoimidazolidinyl moiety, and a fluorophenyl group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC15H22FN3O3S
Molecular Weight343.4 g/mol
IUPAC NameThis compound
CAS Number1421496-79-8

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The presence of the fluorophenyl group enhances binding affinity through hydrophobic interactions, while the oxoimidazolidinyl moiety can engage in hydrogen bonding with target sites. These interactions may modulate the activity of various biochemical pathways, potentially leading to therapeutic effects.

Antipsychotic Properties

Research has indicated that compounds structurally related to this compound exhibit antipsychotic properties. For instance, studies on similar compounds have shown efficacy in behavioral tests predictive of antipsychotic activity, suggesting that this compound may also possess such properties .

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities. Thiophene derivatives are often explored for their ability to inhibit various enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders or cancer.

Case Studies and Research Findings

  • Antipsychotic Efficacy : A study evaluated the behavioral effects of related compounds in rodent models, indicating that modifications in the phenyl moiety significantly influenced antipsychotic efficacy without causing severe extrapyramidal side effects .
  • Enzyme Interaction Studies : In vitro assays demonstrated that thiophene carboxamides can inhibit specific enzymes linked to inflammatory responses, suggesting potential applications in treating inflammatory diseases.
  • Comparative Analysis : When compared to similar compounds like N-(3-chlorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)thiophene-3-carboxamide, the fluorinated derivative exhibited enhanced stability and bioavailability due to the electronic effects imparted by fluorine .

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c18-13-4-1-3-12(9-13)10-14(21-7-6-19-17(21)23)11-20-16(22)15-5-2-8-24-15/h1-5,8-9,14H,6-7,10-11H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZZWMHSBRXISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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